molecular formula C18H19N3O5S2 B3206391 N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040668-37-8

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

Cat. No. B3206391
CAS RN: 1040668-37-8
M. Wt: 421.5 g/mol
InChI Key: UFEWYWBHOPUBIE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells and has the potential to be developed into a new anticancer drug. Additionally, it has been found to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which could have implications in the treatment of diseases such as glaucoma and epilepsy.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is not fully understood. However, studies have suggested that it may exert its cytotoxic and antimicrobial effects by targeting specific cellular pathways and disrupting cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that it can induce DNA damage, inhibit cell proliferation, and modulate the expression of certain genes. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide in lab experiments is its potent cytotoxic and antimicrobial activity, which makes it a promising candidate for drug development. Additionally, its ability to inhibit the activity of certain enzymes could have implications in the treatment of various diseases. However, one limitation of using this compound is its potential toxicity, which could pose a risk to researchers working with it.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide. One area of research could be the development of this compound into a new anticancer drug. Additionally, further studies could investigate its potential as an antimicrobial agent and explore its mechanism of action in more detail. Furthermore, research could focus on the development of new analogs of this compound with improved potency and reduced toxicity.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-14-5-7-16(8-6-14)28(23,24)21-18-20-13(12-27-18)4-9-17(22)19-11-15-3-2-10-26-15/h2-3,5-8,10,12H,4,9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWYWBHOPUBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

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